2-Amino-1-(4-fluorophenyl)-1-butanone
Description
2-Amino-1-(4-fluorophenyl)-1-butanone is a fluorinated aromatic ketone derivative featuring a four-carbon backbone with a ketone group at position 1 and an amino substituent at position 2. The 4-fluorophenyl moiety contributes to its unique electronic and steric properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-2-9(12)10(13)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIAJVCXLAGRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043387 | |
| Record name | 2-Amino-1-(4-fluorophenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313239-77-9 | |
| Record name | 2-Amino-1-(4-fluorophenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-fluorophenyl)-1-butanone typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-Amino-1-(4-fluorophenyl)-1-butanone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-fluorophenyl)-1-butanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluorophenyl)-1-butanone involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced neuronal activity. The compound may also interact with serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Anti-Malarial Imidazolopiperazine Derivatives
highlights fluorophenyl-containing imidazolopiperazines with antimalarial activity. While these compounds share the 2-amino-1-(4-fluorophenyl) fragment, their extended structures include additional heterocyclic rings and substituents, leading to varied potency (Table 1).
Table 1: Antimalarial Activity of Selected Fluorophenyl Derivatives
| Compound No. | Structure (Simplified) | IC50 (nM) 3D7 Strain | IC50 (nM) W2 Strain |
|---|---|---|---|
| 1 | Imidazolopiperazine with methylpropan-1-one | 20 | 25 |
| 2 | Imidazolopiperazine with phenylpropan-1-one | 110 | 121 |
| 4 | Imidazolopiperazine with methylpropan-1-one | 200 | 168 |
Key Observations :
Carcinogenic Nitrosamines
Nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) share the butanone backbone but differ in substituents (e.g., pyridyl and nitrosamino groups). NNK is a potent carcinogen in F344 rats, inducing lung, liver, and pancreatic tumors at doses as low as 0.5 ppm in drinking water (Table 2) .
Table 2: Carcinogenicity of NNK and Related Compounds
| Compound | Target Organs (Tumor Incidence) | Key Metabolic Pathway |
|---|---|---|
| NNK | Lung (27/30), Pancreas (9/80), Liver | Pyridyloxobutylation DNA adducts |
| NNAL (NNK metabolite) | Lung (26/30), Pancreas (8/30) | Demethylation to pyridylhydroxybutyl adducts |
| NNN | Nasal cavity (92% males), Limited pancreas/liver | Nitrosamine activation |
Key Observations :
Halogenated and Amino-Substituted Analogs
- However, safety data indicate hazards requiring GHS-compliant handling .
- 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (): The shorter ethanone backbone and hydrochloride salt improve solubility but may alter bioavailability compared to the butanone derivative .
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